

D(+)-Trehalose Dihydrate vs. DMSO: A Comparative Guide to Cryopreservation of Primary Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: B13706689

[Get Quote](#)

In the realm of cell-based research and therapeutics, the effective cryopreservation of primary cells is paramount. The choice of cryoprotectant is a critical factor influencing post-thaw cell viability, recovery, and functionality. For decades, dimethyl sulfoxide (DMSO) has been the gold standard. However, its inherent cytotoxicity has driven the search for safer, equally effective alternatives. **D(+)-Trehalose dihydrate**, a naturally occurring non-reducing disaccharide, has emerged as a promising non-toxic cryoprotectant. This guide provides an objective comparison of **D(+)-Trehalose dihydrate** and DMSO, supported by experimental data and detailed protocols to aid researchers in selecting the optimal cryopreservation strategy for their primary cells.

Executive Summary

D(+)-Trehalose dihydrate presents a compelling alternative to DMSO for the cryopreservation of primary cells, offering comparable or even superior post-thaw outcomes with significantly lower toxicity. While DMSO, a cell-permeating agent, protects cells by reducing the intracellular freezing point and minimizing ice crystal formation, it is also associated with cellular damage and adverse effects in clinical applications.^{[1][2]} Trehalose, a non-permeating cryoprotectant, primarily acts extracellularly by stabilizing cell membranes and proteins through vitrification and water replacement.^{[3][4]}

Experimental evidence indicates that trehalose, often used in combination with a reduced concentration of DMSO, can significantly enhance cell viability and functional recovery post-

thaw.[3][5][6] In some cases, trehalose alone has demonstrated efficacy comparable to standard DMSO protocols, particularly for specific cell types like peripheral blood stem cells.[3][7]

Performance Comparison: D(+)-Trehalose Dihydrate vs. DMSO

The efficacy of a cryoprotectant is measured by several key metrics, including post-thaw cell viability, recovery rate, and the preservation of cellular functions such as proliferation and differentiation. The following tables summarize quantitative data from various studies comparing **D(+)-Trehalose dihydrate** and DMSO in the cryopreservation of different primary cell types.

Cell Type	Cryoprotectant(s)	Post-Thaw Viability (%)	Post-Thaw Recovery (%)	Proliferation Capacity	Citation(s)
Murine Spermatogonial Stem Cells	10% DMSO	76%	-	28%	[3]
10% DMSO + 50 mM Trehalose	90%	-	49%	[3]	
Human Cord Blood Hematopoietic Stem Cells	10% DMSO	79%	-	-	[3][5]
5% DMSO + 146 mM Trehalose	85%	-	As high as non-frozen control	[3][5]	
Human Peripheral Blood Stem Cells (CD34+)	10% Me ₂ SO + 90% FBS	~75%	-	-	[8][9]
1 M Trehalose	>85%	-	Retained differentiation ability	[3][7][8]	
Human Adipose-Derived Stem Cells	5% DMSO	75%	-	-	[3]
250 mM Trehalose	11%	-	-	[3]	
Rat Hepatocytes	5% DMSO	75%	-	-	[3][5]

200 mM Trehalose	80%	-	-	[3][5]
Human Skin Fibroblasts	DMSO	>80%	-	-
Trehalose (24h incubation)	58.5%	-	-	[10]
DMSO + Trehalose	~85%	-	-	[10]

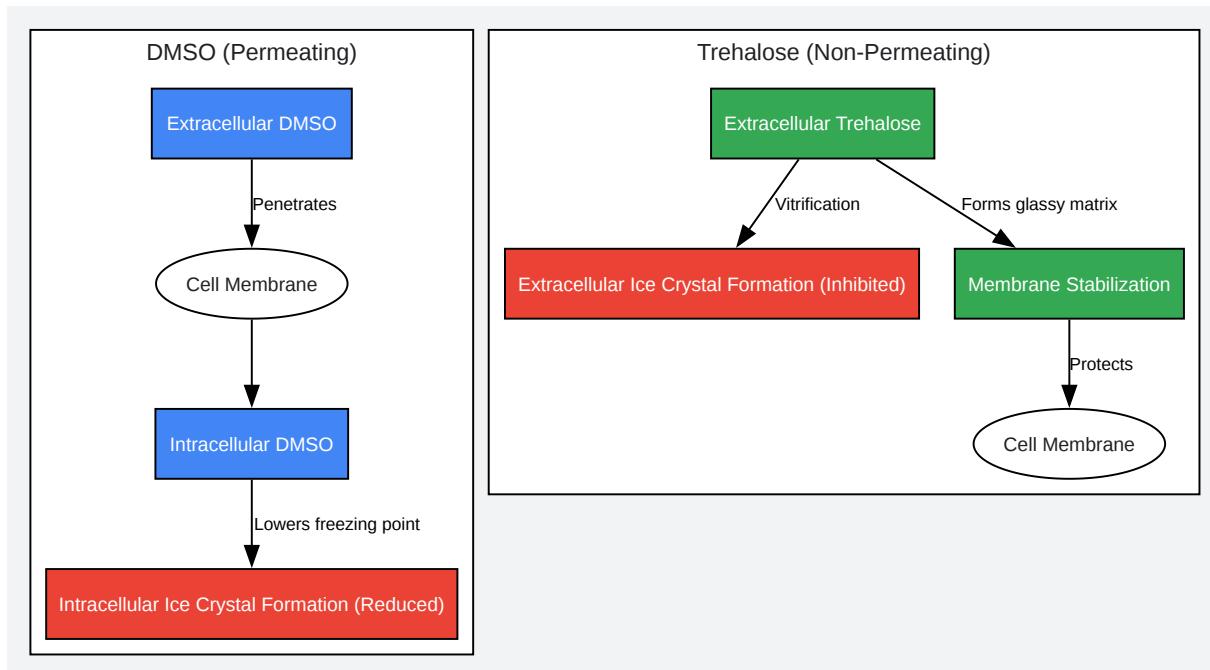
Note: '-' indicates data not provided in the cited sources.

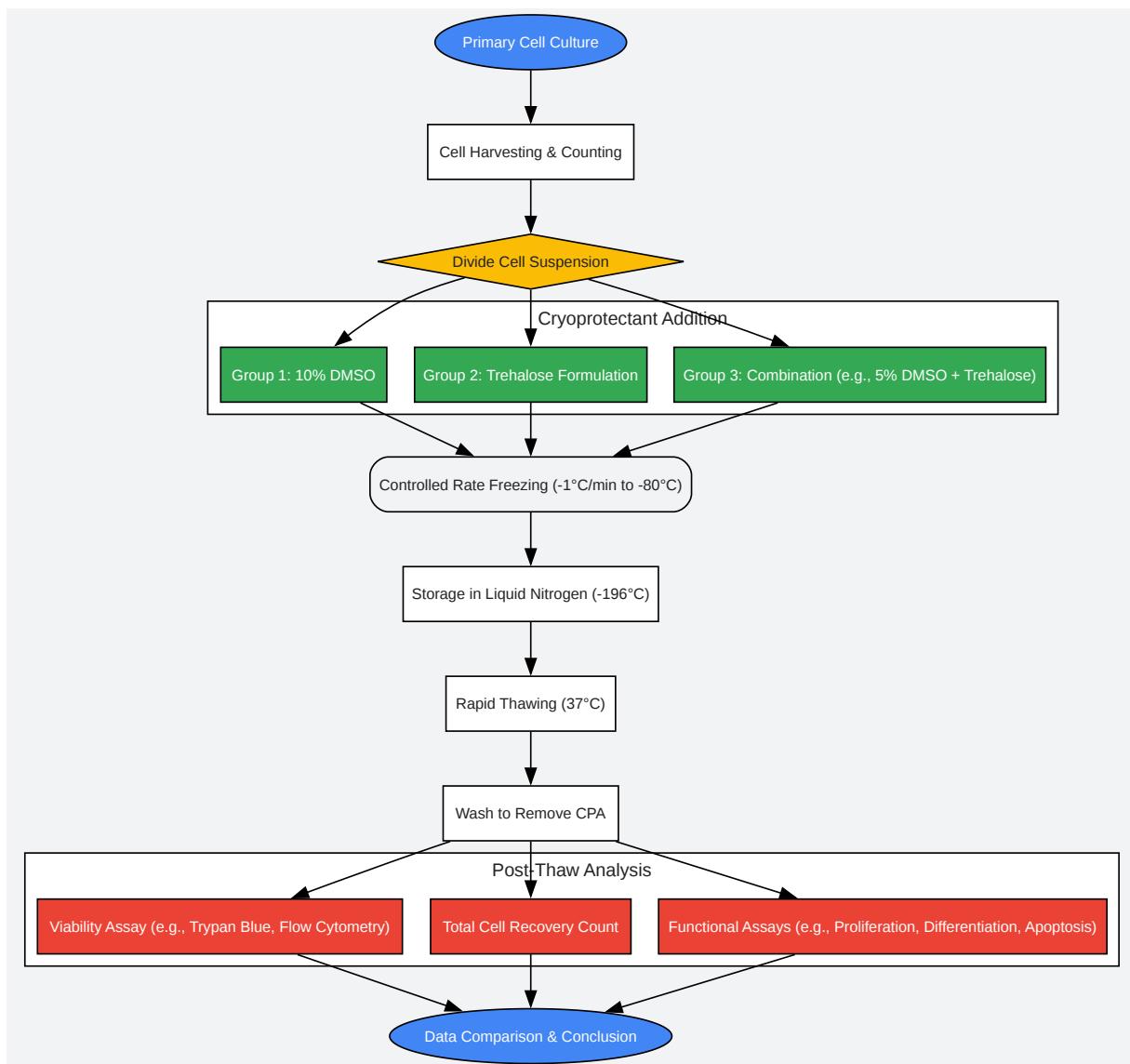
Experimental Methodologies

Reproducibility in cryopreservation is highly dependent on the protocol. Below are detailed methodologies from studies comparing trehalose and DMSO.

Cryopreservation of Human Peripheral Blood Stem Cells (CD34+)

- Cell Preparation: CD34+ cells were isolated from peripheral blood.
- Freezing Medium Preparation:
 - DMSO Group: 10% DMSO and 90% Fetal Bovine Serum (FBS).
 - Trehalose Group: 1 M **D(+)-Trehalose dihydrate** in Iscove's Modified Dulbecco's Medium (IMDM). The solution was freshly prepared.
- Freezing Protocol:
 - Optimal concentration of CD34+ cells (200,000) were suspended in cryogenic vials.
 - The freezing medium was added gradually to a final volume of 200 μ l.


- Vials were placed in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty) containing 100% isopropyl alcohol, which provides a cooling rate of -1°C/min.
- The container was placed at -80°C for at least 4 hours.
- Vials were then transferred to liquid nitrogen (-196°C) for long-term storage.
- Thawing Protocol:
 - Vials were rapidly thawed in a 37°C water bath.
 - Cells were immediately transferred to a tube containing pre-warmed culture medium.
 - Cells were centrifuged to remove the cryoprotectant.
 - The cell pellet was resuspended in fresh medium for culture and analysis.
- Post-Thaw Analysis: Cell viability was assessed using the Trypan Blue dye exclusion assay. The ability to differentiate into megakaryocytes was evaluated by flow cytometry for the CD61+ marker.[\[8\]](#)[\[9\]](#)


Cryopreservation of Human Skin Fibroblasts

- Cell Preparation: Human skin fibroblasts were cultured to the desired confluence.
- Cryoprotectant Incubation:
 - DMSO Group: Cells were incubated with a DMSO-containing medium for 2 minutes.
 - Trehalose Group: Cells were incubated with a trehalose-containing medium for 24 hours.
 - Combination Group: Cells were incubated with trehalose for 24 hours, followed by the addition of DMSO for 2 minutes.
- Freezing and Thawing: Specific freezing and thawing rates were applied (details not specified in the abstract).
- Post-Thaw Analysis: Cell viability and apoptosis were quantified using flow cytometry with an Annexin V & Dead Cell Assay Kit.[\[10\]](#)

Mechanisms of Cryoprotection: A Visual Comparison

The fundamental difference between DMSO and trehalose lies in their interaction with the cell. DMSO, a small molecule, penetrates the cell membrane, while the larger trehalose molecule typically remains in the extracellular space, unless specific methods are employed to facilitate its entry.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amphipathic polymer-mediated uptake of trehalose for dimethyl sulfoxide-free human cell cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D(+)-Trehalose Dihydrate vs. DMSO: A Comparative Guide to Cryopreservation of Primary Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-vs-dmso-as-a-cryoprotectant-for-primary-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com